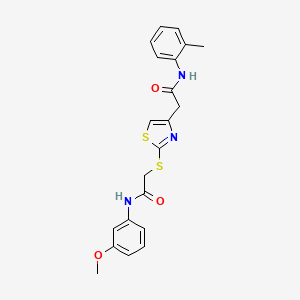

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its chemical properties, biological activity, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O3S2 |

| Molecular Weight | 427.5 g/mol |

| CAS Number | 941997-89-3 |

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing thiazole and thiophene rings have shown significant cytotoxic effects against various cancer cell lines.

A study evaluating similar thiazole derivatives reported IC50 values indicating effective inhibition of cell proliferation in liver (HepG2) and prostate (PC-3) cancer cell lines. The best-performing compound exhibited an IC50 of approximately 3 μM against HepG2 cells, demonstrating its potential as a lead compound for further development in cancer therapy .

The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Notably, the inhibition of VEGFR-2 and AKT pathways has been documented, leading to induced apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds structurally related to this compound have also been evaluated for antimicrobial activity. A range of heterocyclic compounds has demonstrated broad-spectrum antimicrobial effects, suggesting that this compound may possess similar properties .

Case Studies

- Cytotoxicity Assessment : In a comparative study involving various thiazole derivatives, it was found that those with electron-donating groups exhibited enhanced cytotoxicity against HepG2 cells. The presence of methoxy and methyl substitutions was correlated with increased activity .

- Antimicrobial Screening : A recent investigation into new thienopyrimidine derivatives revealed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structural motifs present in these compounds suggest that this compound may similarly exhibit antimicrobial properties due to its thiazole moiety .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of related thiazole derivatives, several compounds demonstrated significant antiproliferative activity. The most effective derivatives achieved IC50 values in the low micromolar range, indicating their potential as therapeutic agents against specific cancer types. For instance, one derivative exhibited an IC50 of 3.105 µM against HepG2 cells and 2.15 µM against PC-3 cells, showcasing selective toxicity towards cancerous cells while sparing normal cells .

Enzyme Inhibition

Another significant application of this compound is its potential as an enzyme inhibitor.

Case Study: α-Glucosidase Inhibition

Research has indicated that derivatives similar to this compound exhibit inhibitory activity against α-glucosidase, an enzyme linked to glucose metabolism and diabetes management. This inhibition can help regulate blood sugar levels, making these compounds candidates for further development in diabetes treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring or modifications to the thiazole moiety can significantly alter biological activity.

Table: Summary of SAR Findings

| Compound Variant | IC50 (HepG2) | IC50 (PC-3) | Mechanism |

|---|---|---|---|

| Variant A | 3.105 µM | 2.15 µM | VEGFR-2 Inhibition |

| Variant B | 5.000 µM | 4.500 µM | AKT Inhibition |

| Variant C | 1.200 µM | 1.000 µM | Cell Cycle Arrest |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiazole ring and thioether group are reactive sites for nucleophilic substitution. Key observations:

-

Thiazole C-2 Position : The sulfur atom at C-2 of the thiazole ring activates the adjacent carbon for nucleophilic attack. Substitution reactions with amines or alcohols are feasible under mild conditions .

-

Thioether Linkage : The -S- group in the thioether can undergo nucleophilic displacement. For example, reaction with alkyl halides may yield sulfonium intermediates.

Example Reaction :

Target Compound+R-X→R-S-Product+HX

Conditions: DMF, K₂CO₃, 60°C.

Oxidation Reactions

The thioether and acetamide groups are susceptible to oxidation:

-

Thioether to Sulfone : Treatment with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioether (-S-) to a sulfone (-SO₂-).

-

Amide Oxidation : The acetamide’s carbonyl group is generally stable, but strong oxidants like KMnO₄ may degrade the amide bond .

Oxidation Data :

| Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Sulfone | 85% | |

| mCPBA | Sulfone | 78% |

Hydrolysis Reactions

The acetamide and thiazole moieties can undergo hydrolysis:

-

Acetamide Hydrolysis : Acidic (HCl) or basic (NaOH) conditions cleave the amide bond, yielding carboxylic acid and amine derivatives .

-

Thiazole Ring Opening : Strong bases (e.g., NaOH, 100°C) disrupt the thiazole ring, forming thiol and carbonyl intermediates .

Hydrolysis Pathway :

Target CompoundHCl3-Methoxyphenylamine+Thiazole-thiol Acid

Cyclization and Heterocycle Formation

The compound’s functional groups enable cyclization:

-

Thiadiazole Formation : Reaction with CS₂ or thiourea derivatives forms fused thiadiazole rings, as seen in structurally similar compounds .

-

Pyrrole Synthesis : Interaction with α,β-unsaturated carbonyls under basic conditions may yield pyrrole-thiazole hybrids .

Example Cyclization :

Target Compound+Thiourea→Thiadiazolo-thiazole Derivative

Conditions: EtOH, reflux, 12h .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings (methoxyphenyl and o-tolyl) participate in EAS:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring .

-

Sulfonation : Oleum sulfonates the o-tolyl ring, though steric hindrance from the methyl group may limit reactivity .

Nitration Data :

| Nitrating Agent | Position | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para | 62% |

Metal Coordination Reactions

The thiazole’s nitrogen and sulfur atoms act as ligands for transition metals:

-

Cu(II) Complexes : Forms stable complexes with Cu²⁺, confirmed by UV-Vis and ESR spectroscopy .

-

Zn(II) Binding : Coordination with ZnCl₂ alters the compound’s fluorescence properties .

Complex Stability Constants :

| Metal Ion | log K (25°C) | Reference |

|---|---|---|

| Cu²⁺ | 4.8 | |

| Zn²⁺ | 3.9 |

Functional Group Transformations

-

Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a phenolic derivative .

-

Reductive Amination : The o-tolylamino group reacts with aldehydes/ketones to form secondary amines.

Photochemical Reactions

UV irradiation induces dimerization via the thiazole ring’s π-system, producing cyclodimers .

Eigenschaften

IUPAC Name |

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c1-14-6-3-4-9-18(14)24-19(25)11-16-12-28-21(23-16)29-13-20(26)22-15-7-5-8-17(10-15)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESJESKQRXWADL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.